三钠乌苷 5'-三磷酸二水合物

描述

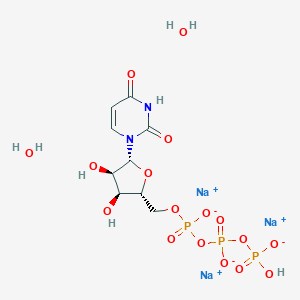

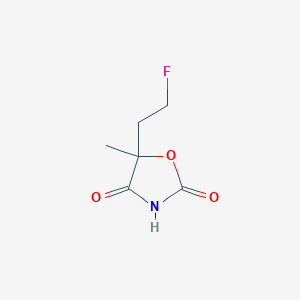

Trisodium uridine 5'-triphosphate dihydrate is a nucleotide analogue significant in various biochemical processes. It's a derivative of uridine triphosphate (UTP) and involves modifications to its chemical structure, influencing its interaction with biological molecules.

Synthesis Analysis

The synthesis of nucleotide analogues like trisodium uridine 5'-triphosphate dihydrate involves complex organic reactions. For example, Faerber and Scheit (1971) described the synthesis of related compounds, highlighting the intricacies involved in synthesizing nucleoside phosphates (Faerber & Scheit, 1971). These processes typically require careful control of reaction conditions to ensure the desired product's purity and yield.

Molecular Structure Analysis

Understanding the molecular structure of trisodium uridine 5'-triphosphate dihydrate is crucial for its application in biochemical studies. Chitra, Ranjan-Choudhury, and Ramanadham (2002) studied the neutron structure of a related compound, disodium uridine 5'-monophosphate heptahydrate, to elucidate its molecular structure and hydrogen bonding patterns (Chitra, Ranjan-Choudhury, & Ramanadham, 2002). Such studies are vital for understanding how these molecules interact with other biological molecules.

Chemical Reactions and Properties

Nucleotide analogues like trisodium uridine 5'-triphosphate dihydrate undergo various chemical reactions, especially those involving phosphate groups. Research by Hanna et al. (1989) on a similar nucleotide analogue demonstrates the complexity of these reactions, including photo-cross-linking and molecular cleavage processes (Hanna, Dissinger, Williams, & Colston, 1989). These reactions are essential for understanding the nucleotide's behavior in biological systems.

Physical Properties Analysis

The physical properties of trisodium uridine 5'-triphosphate dihydrate, such as solubility, stability, and crystalline structure, are key to its application in research. Studies on similar compounds provide insights into these aspects. For example, the research on disodium uridine 5'-monophosphate by Sagstuen (1980) offers valuable information on its physical properties under different conditions (Sagstuen, 1980).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the use of trisodium uridine 5'-triphosphate dihydrate in biochemical applications. The work by Taylor, Mirzaei, and Bearne (2008) on bismethylene triphosphate nucleotides of uridine 4-phosphate analogues provides insight into the chemical behavior of similar compounds (Taylor, Mirzaei, & Bearne, 2008).

科学研究应用

核苷酸合成和应用

- 核苷酸的合成方法:最近的文献概述了核苷酸制备的主要合成方法,包括 5'-一磷酸、二磷酸和三磷酸核苷。这些化合物对于各种生物过程至关重要,可以通过化学或酶促方式合成。化学合成通常采用受保护或未受保护的核苷,具体取决于试剂的性质和所需产物。已经开发出溶液相和固相合成,突出了旨在克服核苷酸合成挑战(包括三钠乌苷 5'-三磷酸二水合物相关的挑战)的持续研究 (Roy,Depaix,Périgaud,& Peyrottes,2016).

生物学作用和研究应用

UGT1A1 抑制剂

核苷酸代谢的研究,特别是乌苷二磷酸葡萄糖醛酸转移酶 1A1 (UGT1A1) 的作用,对于理解药物相互作用和代谢紊乱至关重要。研究的重点是识别和表征 UGT1A1 抑制剂,以指导合理用药并通过 UGT1A1 抑制避免不良反应。鉴于其在核苷酸代谢和药物相互作用中的潜在作用,该研究领域可能间接涉及三钠乌苷 5'-三磷酸二水合物的研究 (Lv 等,2018).

RIG-I 的 RNA 配体研究

探索视黄酸诱导基因 I (RIG-I)(一种病毒 RNA 传感器)的 RNA 配体的研究突出了了解先天免疫中核苷酸相关相互作用的重要性。对含有 5'-末端三磷酸的 RNA 的研究(该 RNA 激活 RIG-I)阐明了核苷酸识别和相互作用的结构要求。该研究领域可以为核苷酸类似物(包括三钠乌苷 5'-三磷酸二水合物)在研究病毒识别和免疫反应机制中的更广泛应用提供见解 (Schlee 等,2009).

作用机制

Target of Action

Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt dihydrate, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by extracellular nucleotides. They play a significant role in many physiological processes.

Mode of Action

The compound acts as an agonist at the P2Y receptors . It binds to these receptors and triggers a series of reactions that lead to various physiological responses. For instance, it mediates smooth muscle cells’ mitogenic activation .

Biochemical Pathways

Upon binding to the P2Y receptors, Uridine-5’-triphosphate trisodium salt dihydrate influences several biochemical pathways. It plays a crucial role in the biosynthesis of RNA . It serves as a substrate for enzymes such as RNA polymerases and GTPases, which are involved in RNA synthesis and the regulation of G-coupled Protein Receptors (GPCR) and cell signaling molecules .

Result of Action

The activation of P2Y receptors by Uridine-5’-triphosphate trisodium salt dihydrate leads to various molecular and cellular effects. It mediates the mitogenic activation of smooth muscle cells and modulates osteopontin expression in these cells . It also plays a significant role in the regeneration process .

安全和危害

未来方向

Uridine 5’-triphosphate has been used in a study to show that fluoxetine (FLX), mediates its anti-depressive effect by increasing the gliotransmission of adenosine 5’-triphosphate (ATP) . It also has roles in mediating responses by extracellular binding to the P2Y receptors of cells . Its applications in pathogen defense and injury repair are still being investigated .

属性

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYVKLDQLQZXKH-GTIFRNKBSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2Na3O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116295-90-0 | |

| Record name | Trisodium uridine 5'-triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)